Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis-
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Overview
Description
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic processing of benzo(a)pyrene, which involves the addition of hydroxyl groups and hydrogenation of the aromatic rings . It is a significant intermediate in the metabolic pathway leading to the formation of highly reactive and carcinogenic diol epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- typically involves the following steps:
Hydration: The epoxide is then hydrated to form the corresponding diol, benzo(a)pyrene-7,8-diol.
Hydrogenation: Finally, the diol undergoes partial hydrogenation at the 9,10-position to yield benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis-.
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification methods .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form diol epoxides, which are highly reactive and can bind to DNA.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon, benzo(a)pyrene.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- is primarily used in scientific research to study the metabolic pathways and carcinogenic mechanisms of PAHs . Its applications include:
Mechanism of Action
The compound exerts its effects through the formation of reactive diol epoxides that can bind to DNA, leading to mutations and potentially cancer . The molecular targets include guanine bases in DNA, where the diol epoxides form covalent bonds, distorting the DNA structure and interfering with replication and transcription . Key pathways involved include the cytochrome P450 enzyme system, which catalyzes the formation of the reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite of benzo(a)pyrene, known for its high reactivity and carcinogenicity.
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, trans-: The trans-isomer of the compound, with different stereochemistry and potentially different biological activity.
Uniqueness
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules . Its formation and subsequent reactions are critical for understanding the carcinogenic potential of PAHs .
Properties
CAS No. |
17550-74-2 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(7S,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20+/m1/s1 |
InChI Key |
BZKFNBASVGRQMC-XLIONFOSSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O |
Origin of Product |
United States |
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